

Technical Guide: Spectral Data of 2-Fluoro-5-iodobenzyl Chloride

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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzyl chloride

CAS No.: 1261749-34-1

Cat. No.: B1383543

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Compound Profile & Structural Analysis

2-Fluoro-5-iodobenzyl chloride (also known as 1-(chloromethyl)-2-fluoro-5-iodobenzene) is a tri-functionalized aromatic building block.^[1] Its reactivity is defined by three distinct sites: the electrophilic benzylic chloride, the nucleophilic-susceptible aryl fluoride, and the cross-coupling-ready aryl iodide.

Property	Data
IUPAC Name	1-(Chloromethyl)-2-fluoro-5-iodobenzene
CAS Number	1261749-34-1
Molecular Formula	C ₇ H ₆ ClFI
Molecular Weight	270.47 g/mol
Physical State	Low-melting solid or viscous oil (dependent on purity)
Key Reactivity	S 2 (Benzylic), S Ar (Fluorine displacement), Suzuki/Heck (Iodine)

Structural Visualization

The molecule exhibits a 1,2,4-substitution pattern. The fluorine atom at position 2 exerts a significant electronic influence on the NMR spectra due to spin-spin coupling (

and

).

Mass Spectrometry (MS) Analysis

The mass spectrum of **2-Fluoro-5-iodobenzyl chloride** is characterized by the unique isotopic signatures of Chlorine and Iodine.

Key Ionization Features (EI, 70 eV)

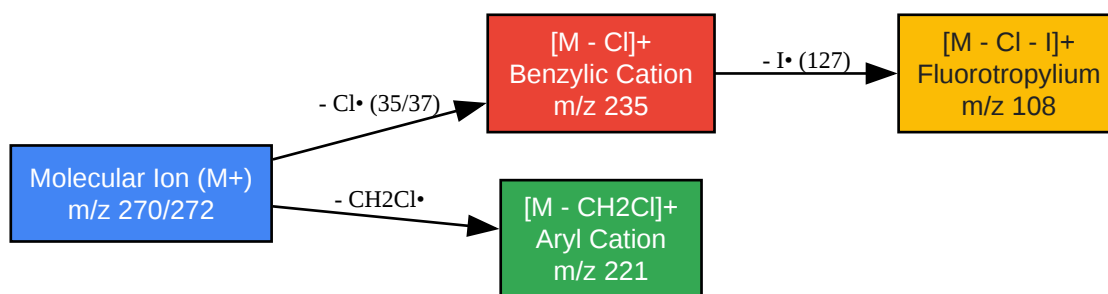
- Molecular Ion (M

): The parent peak appears at m/z 270.

- Isotopic Pattern: A distinctive 3:1 ratio is observed between m/z 270 (Cl) and m/z 272 (Cl), confirming the presence of a single chlorine atom.
- Base Peak: Often observed at m/z 235 (Loss of Cl) or m/z 108 (Loss of I and Cl, formation of fluorotropylium ion).

Fragmentation Pathway

The fragmentation follows a logical loss of the labile benzylic chlorine followed by the aryl iodide.



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Figure 1: Proposed fragmentation pathway for **2-Fluoro-5-iodobenzyl chloride** under Electron Ionization (EI).

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carbon-halogen stretches and the aromatic ring vibrations.

Frequency (cm)	Assignment	Description
3050 – 3080	C-H Stretch (Ar)	Weak, sharp aromatic proton signals.
2950, 2850	C-H Stretch (Alk)	Methylene (-CH -) symmetric/asymmetric stretch.
1580, 1480	C=C Stretch	Characteristic aromatic ring skeletal vibrations.
1240 – 1260	C-F Stretch	Strong, broad band typical of aryl fluorides.
1050 – 1100	C-I Stretch	In-plane bending/stretching interaction.
680 – 750	C-Cl Stretch	Strong absorption, characteristic of alkyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for characterizing this compound, particularly due to the diagnostic F couplings.

H NMR (400 MHz, CDCl)

The proton spectrum displays a characteristic AMX spin system for the aromatic protons, further split by fluorine coupling.

Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment
7.75 – 7.80	dd (or ddd)	1H	,	H6 (Ortho to CH Cl, Meta to I)
7.60 – 7.65	ddd	1H	,	H4 (Ortho to I, Meta to F)
6.85 – 6.90	dd	1H	,	H3 (Ortho to F)
4.62	s (or d)	2H		CH Cl (Benzylic Methylene)

Analysis:

- H3 (Ortho to F): Appears most upfield among aromatics due to the shielding resonance effect of Fluorine, despite its inductive withdrawal. It shows a large coupling (~9 Hz).
- H4 (Meta to F, Ortho to I): Deshielded by the Iodine atom (heavy atom effect/anisotropy) and appears as a complex multiplet due to coupling with H3, H6, and F.
- H6 (Ortho to CH
Cl): Deshielded by the electron-withdrawing chloromethyl group.

C NMR (100 MHz, CDCl₃)

The carbon spectrum is complex due to C-F splitting.

- C-F (C2):
ppm (doublet,

Hz).

- C-I (C5):

ppm (shielded significantly by Iodine).

- Benzylic C (CH

):

ppm (doublet,

Hz).

F NMR (376 MHz, CDCl)

- Shift:

to

ppm.

- Pattern: Multiplet (due to coupling with H3, H4, and H6).

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, follow this preparation protocol.

NMR Sample Preparation[1][2]

- Solvent Choice: Use Chloroform-d (CDCl

) (99.8% D) containing 0.03% TMS as an internal standard.

- Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

- Filtration: If the sample contains suspended solids (common if synthesized from alcohol via SOCl

), filter through a cotton plug into the NMR tube to prevent line broadening.

- Acquisition:

- Set relaxation delay () to >2 seconds to allow full relaxation of protons ortho to Iodine.
- Acquire ^1H NMR spectrum (unprotonated and proton-coupled) to confirm the fluorine position.

GC-MS Method

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25 μm film).
- Inlet Temp: 250°C.
- Carrier Gas: Helium at 1.0 mL/min.
- Oven Program: 60°C (1 min hold)
20°C/min
280°C (5 min hold).
- Detection: EI Source at 230°C.

Synthesis Context & References

This spectral data is typically derived from the synthesis via 2-Fluoro-5-iodotoluene (radical halogenation) or 2-Fluoro-5-iodobenzyl alcohol (chlorination).

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1261749-34-1. Retrieved from [\[Link\]](#)
- Knochel, P. et al. (2018).^[2] Preparation and Application of Functionalized Organometallics. (Contains NMR data for the precursor 2-Fluoro-5-iodotoluene). Retrieved from [\[Link\]](#)

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